3-Chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide
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Overview
Description
3-Chloro-N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]propanamide is an organic compound that features a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]propanamide typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized by reacting benzothiophene with hydrogen in the presence of iron cyanide under high temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized benzopyran derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of benzopyran derivatives with biological systems.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]propanamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzopyran ring system may play a role in binding to specific sites, while the amide group could participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-2-benzopyran: A precursor in the synthesis of the target compound.
3-Chloro-1,2,4-triazole: Another chlorinated compound with different applications.
3,4-Dihydro-2H-pyran: Used in the synthesis of various derivatives.
Properties
Molecular Formula |
C13H16ClNO2 |
---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
3-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide |
InChI |
InChI=1S/C13H16ClNO2/c14-7-5-13(16)15-9-12-11-4-2-1-3-10(11)6-8-17-12/h1-4,12H,5-9H2,(H,15,16) |
InChI Key |
KDGHYXCICWUTDR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=O)CCCl |
Origin of Product |
United States |
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